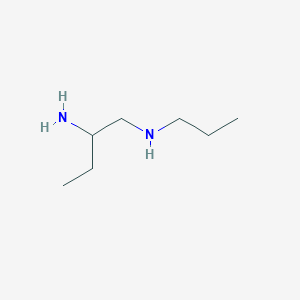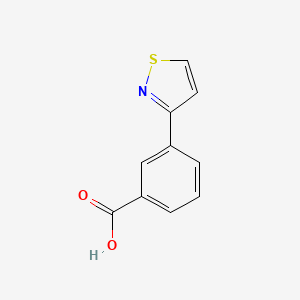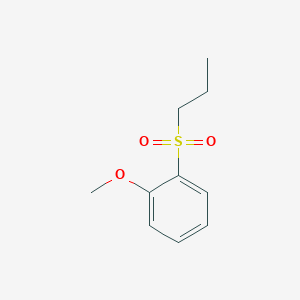
1-Methoxy-2-(propane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It features a benzene ring substituted with a methoxy group and a propane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(propane-1-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of catalysts to promote the electrophilic substitution reactions. Common reagents include halogens, sulfuric acid, and other electrophilic agents .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(propane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are frequently employed.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-2-(propane-1-sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(propane-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and sulfonyl groups influence the reactivity of the benzene ring, directing electrophiles to specific positions and facilitating the formation of various substituted products .
Comparison with Similar Compounds
- 1-Methoxy-4-(propane-1-sulfonyl)benzene
- 1-Ethoxy-2-(propane-1-sulfonyl)benzene
- 1-Methoxy-2-(butane-1-sulfonyl)benzene
Comparison: 1-Methoxy-2-(propane-1-sulfonyl)benzene is unique due to the specific positioning of the methoxy and sulfonyl groups on the benzene ring, which affects its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical behaviors and applications based on the nature and position of the substituents .
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
1-methoxy-2-propylsulfonylbenzene |
InChI |
InChI=1S/C10H14O3S/c1-3-8-14(11,12)10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
IAOCQPNWADKMAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


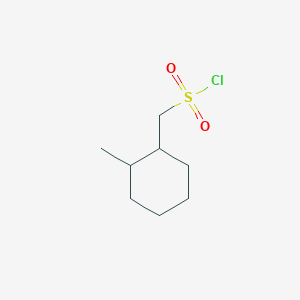
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)
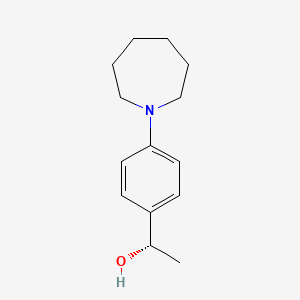
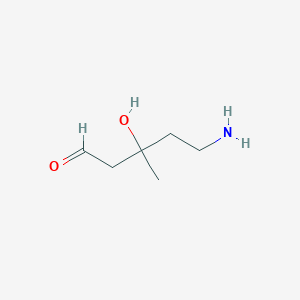
![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)

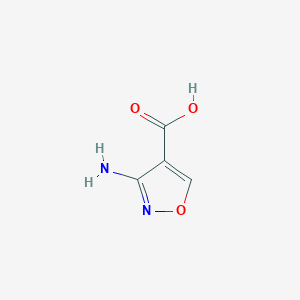
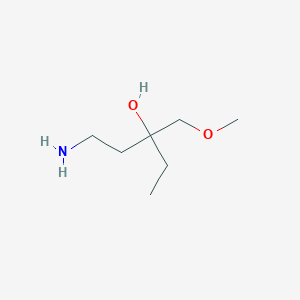
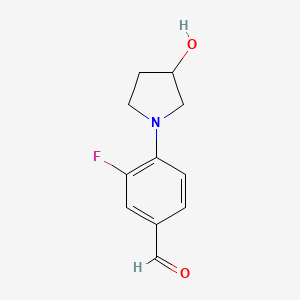
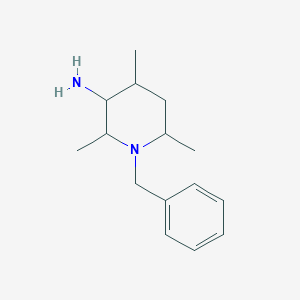
![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
